

1-(4-Fluorophenoxy)-2-nitrobenzene: Structural Elucidation & Process Control Guide

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Compound of Interest

Compound Name: 1-(4-Fluorophenoxy)-2-nitrobenzene

CAS No.: 4475-59-6

Cat. No.: B3267332

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Executive Summary & Application Context

1-(4-Fluorophenoxy)-2-nitrobenzene is a critical bi-aryl ether intermediate used in the synthesis of agrochemicals (such as fluorodifen analogs) and pharmaceutical scaffolds (e.g., phenothiazines). Its structural integrity relies on the precise formation of the ether linkage between a nitro-activated benzene ring and a fluorinated phenol.

Comparison Scope: This guide compares the spectral signature of the purified product against:

- Starting Materials (SM): 1-Chloro-2-nitrobenzene and 4-Fluorophenol.
- Regioisomeric Impurities: 1-(2-Fluorophenoxy)-2-nitrobenzene (arising from isomeric phenol impurities).

Synthesis Logic & Mechanistic Pathway

To understand the NMR assignment, one must understand the electronic environment created during synthesis. The standard route is a Nucleophilic Aromatic Substitution (

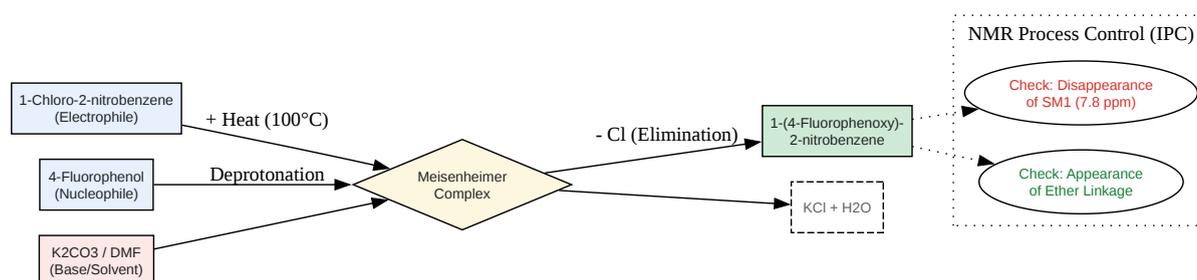
).

- Electrophile: 1-Chloro-2-nitrobenzene (The nitro group activates the ortho position).

- Nucleophile: 4-Fluorophenoxide.
- Mechanism: Addition-Elimination via a Meisenheimer complex.

Workflow Diagram (DOT)

The following diagram illustrates the reaction pathway and the critical decision points for NMR sampling.



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Caption: Figure 1.

synthesis workflow with critical NMR process control checkpoints.

Comparative NMR Analysis (H, C, F)

The formation of the ether bridge dramatically alters the magnetic environment of the protons ortho to the oxygen on both rings.

Proton NMR (H) Assignment

Solvent: CDCl₃

(Standard) or DMSO-d₆

(if polarity requires). Reference: TMS (0.00 ppm).

Position	Multiplicity	Shift (, ppm)	Coupling (, Hz)	Structural Justification
Ring A (Nitro)				
H-3 (ortho to NO)	dd	7.95 - 8.05		Diagnostic: Most deshielded due to anisotropic and inductive effect of -NO .
H-5 (para to NO)	td	7.20 - 7.30		Shielded relative to H-3; often overlaps with Ring B.
H-4 (meta to NO)	td	7.50 - 7.60		Resonates in the "middle" aromatic region.
H-6 (ortho to Ether)	dd	6.85 - 6.95		Key Shift: Upfield shift (shielding) due to electron donation from the Ether Oxygen.
Ring B (Fluoro)				
H-2', H-6'	m (AA'XX')	7.00 - 7.10	-	Protons ortho to the ether linkage.
H-3', H-5'	m (AA'XX')	7.05 - 7.15		Protons ortho to Fluorine. Distinctive "rooftop" coupling pattern.

Performance Comparison: Product vs. Reactants

- vs. 1-Chloro-2-nitrobenzene: The starting material has a simpler ABCD system. The key differentiator is the H-6 proton. In the starting chloride, H-6 is around 7.5 ppm. In the product, the ether oxygen shields this proton, pushing it upfield to ~6.9 ppm.
- vs. 4-Fluorophenol: The phenol protons are typically at 6.7 ppm (ortho to OH). Upon etherification, these shift downfield slightly (deshielding) to ~7.0 ppm due to the electron-withdrawing nitro-phenyl ring attached to the oxygen.

Carbon-13 (C) & Fluorine-19 (F) Features

F NMR (Diagnostic for Purity):

- Product: Single signal at

-118.0 to -120.0 ppm (multiplet).
- Impurity (Fluoride ion): If the reaction fails or KF is generated, a sharp singlet appears at -119 ppm (solvent dependent).
- Impurity (Isomer): 2-fluorophenoxy analogs will appear significantly shifted (typically -130 ppm).

C NMR Key Signals:

- C-F (Ring B, C-4'): Doublet,

ppm (

Hz).
- C-NO

(Ring A, C-2):

ppm.
- C-O (Ring A, C-1):

ppm.

Experimental Protocol: Synthesis & Analysis

Self-Validating System: This protocol includes checkpoints to ensure reaction completion before workup.

Materials

- 1-Chloro-2-nitrobenzene (1.0 eq)
- 4-Fluorophenol (1.1 eq)
- Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
- DMF (Dimethylformamide, 5-10 volumes)

Step-by-Step Methodology

- Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Fluorophenol in DMF.
- Activation: Add K₂CO₃ and stir at room temperature for 30 minutes. Why: This generates the phenoxide nucleophile in situ.
- Addition: Add 1-Chloro-2-nitrobenzene.
- Reaction: Heat to 100°C for 4–6 hours.
 - Checkpoint: Take a 50 µL aliquot, dilute in CDCl₃. Check

¹H NMR.

- Success Criteria: Disappearance of the doublet at 7.8 ppm (SM-Cl) and appearance of the upfield doublet at 6.9 ppm (Product H-6).
- Workup:
 - Cool to room temperature.[1][2][3][4]
 - Pour into ice-water (precipitates the product).[3]
 - Extract with Ethyl Acetate (3x).[3][5][6]
 - Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine.
 - Dry over Na₂SO₄ and concentrate.
- Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc 9:1).

Troubleshooting & Impurity Profiling

Observation in NMR	Cause	Remediation
Doublet at 6.7 ppm (Ring B)	Residual 4-Fluorophenol	Wash organic phase with 10% NaOH.
Doublet at 7.6 ppm (Ring A)	Unreacted Chloro-nitrobenzene	Reaction incomplete. Increase temp or time.
Extra F signal at -130 ppm	Regioisomer (2-fluoro)	Check purity of starting phenol. Recrystallize.
Broad singlet > 5.0 ppm	Residual Phenolic -OH	Incomplete alkylation or poor workup.

References

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